AMZ30

描述

AMZ30 是一种选择性、共价抑制蛋白磷酸酶甲基酯酶-1 (PME-1) 的抑制剂。 它的 IC50 值为 600 nM,已知选择性地使 PME-1 失活,从而降低活细胞中蛋白磷酸酶 2A (PP2A) 的去甲基化形式 。该化合物主要用于科学研究,因为它能够调节 PME-1 的活性及其对 PP2A 的下游影响。

科学研究应用

AMZ30 在科学研究中具有广泛的应用,包括:

化学: 用作研究 PME-1 的抑制及其对 PP2A 甲基化的影响的工具。

生物学: 有助于理解 PME-1 在细胞过程中的作用及其对细胞信号通路的影响。

医学: 研究其在 PME-1 和 PP2A 参与的疾病(如癌症和神经退行性疾病)中的潜在治疗应用。

工业: 用于开发用于研究和潜在治疗用途的选择性抑制剂 .

作用机制

AMZ30 通过与 PME-1 共价结合发挥作用,从而抑制其活性。这种抑制导致 PP2A 去甲基化形式的减少,而 PP2A 去甲基化形式是各种细胞过程的关键调节剂。 This compound 的分子靶点包括 PME-1 的活性位点,它在那里形成共价键,导致其失活 .

类似化合物:

ML136: 另一种具有与 this compound 相似性质的选择性 PME-1 抑制剂。

CS-2122: 一种对 PME-1 具有相当抑制作用的化合物.

This compound 的独特性: this compound 作为 PME-1 抑制剂,其高选择性和效力是独一无二的。 与其他丝氨酸水解酶相比,它对 PME-1 的选择性明显更高,使其成为研究 PME-1 抑制的特定影响的宝贵工具 .

准备方法

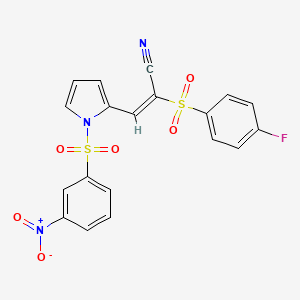

合成路线和反应条件: AMZ30 通过一系列涉及磺酰基丙烯腈化合物的化学反应合成。关键步骤包括:

磺酰基丙烯腈核心形成: 这涉及在碱存在下,4-氟苯磺酰氯与丙烯腈的反应。

吡咯环的引入: 然后将中间产物与 3-硝基苯磺酰氯反应,引入吡咯环,形成最终化合物.

工业生产方法: 虽然 this compound 的具体工业生产方法没有广泛记载,但一般方法涉及扩大上述合成路线的规模。 该过程通常包括优化反应条件以最大限度地提高产率和纯度,然后进行纯化步骤,如重结晶或色谱法 .

化学反应分析

反应类型: AMZ30 主要与 PME-1 发生共价抑制反应。 它不作为一般的硫醇反应探针,表明它对 PME-1 的特异性 .

常用试剂和条件:

试剂: 4-氟苯磺酰氯、丙烯腈、3-硝基苯磺酰氯。

主要产物: 涉及 this compound 的反应的主要产物是 PP2A 的去甲基化形式,它在 this compound 存在下会减少 .

相似化合物的比较

ML136: Another selective inhibitor of PME-1 with similar properties to AMZ30.

CS-2122: A compound with comparable inhibitory activity against PME-1.

Uniqueness of this compound: this compound is unique in its high selectivity and potency as a PME-1 inhibitor. It has a significantly higher selectivity for PME-1 over other serine hydrolases, making it a valuable tool for studying the specific effects of PME-1 inhibition .

属性

IUPAC Name |

(E)-2-(4-fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonylpyrrol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12FN3O6S2/c20-14-6-8-17(9-7-14)30(26,27)19(13-21)11-15-4-2-10-22(15)31(28,29)18-5-1-3-16(12-18)23(24)25/h1-12H/b19-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCUORSUHTZMBW-YBFXNURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N2C=CC=C2C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N2C=CC=C2/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12FN3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ML136 interact with PME-1 and what are the downstream effects?

A: ML136 acts as a covalent inhibitor of PME-1. [] While the exact mechanism of binding is not fully elucidated in the provided research, the sulfonyl acrylonitrile core of ML136 is likely crucial for its inhibitory activity. [] By inhibiting PME-1, ML136 prevents the demethylation of protein phosphatase 2A (PP2A). This, in turn, leads to an increase in the levels of the active, methylated form of PP2A. [] Since PP2A is a crucial phosphatase involved in various signaling pathways, including the ERK pathway, modulation of its activity by ML136 can have significant downstream effects on cell proliferation and survival. []

Q2: What is known about the stability of ML136?

A: Research indicates that ML136 exhibits promising stability. In phosphate-buffered saline (PBS) solution, ML136 demonstrated a half-life exceeding 48 hours. [] This suggests that ML136 possesses suitable stability for in vitro studies and warrants further investigation into its stability profile under various physiological conditions.

Q3: What is the significance of ML136's selectivity for PME-1?

A: The remarkable selectivity of ML136 for PME-1 makes it a valuable tool for dissecting the specific roles of PME-1 and PP2A methylation in cellular processes. [, ] Unlike broader-acting compounds, ML136 allows researchers to study the consequences of PME-1 inhibition without confounding effects from off-target interactions. This is particularly important in complex systems like cancer, where PME-1 has been implicated in promoting sustained ERK pathway activity in gliomas. []

Q4: How does the structure of ML136 relate to its activity?

A: While detailed structure-activity relationship (SAR) studies for ML136 are not presented in the provided research, it is noted that the sulfonyl acrylonitrile moiety is likely essential for its inhibitory activity against PME-1. [] Further exploration of structural modifications around this core could reveal key elements for potency, selectivity, and potentially unveil new inhibitors for other serine hydrolases. [] This highlights the potential of ML136 as a starting point for the development of a diverse set of pharmacological probes targeting PME-1 and related enzymes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。